

3HOI-BA-01: A Novel mTOR Inhibitor for Cardioprotection

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Compound of Interest

Compound Name: 3HOI-BA-01

Cat. No.: B1666283

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An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of **3HOI-BA-01**, a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mTOR inhibitors, particularly in the context of cardiovascular diseases. This guide summarizes the known mechanism of action, preclinical data, and relevant experimental protocols for studying **3HOI-BA-01**.

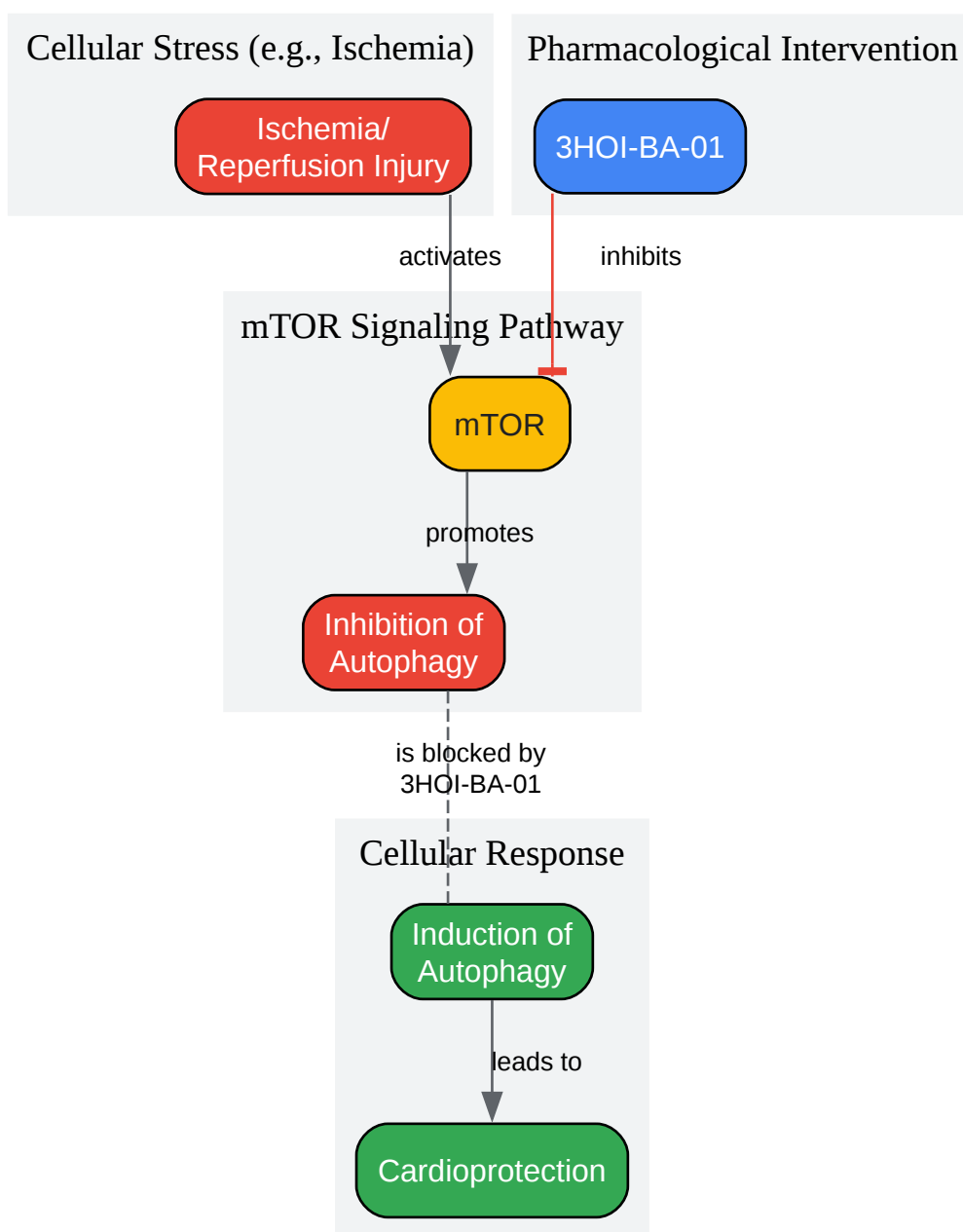
Core Compound Characteristics

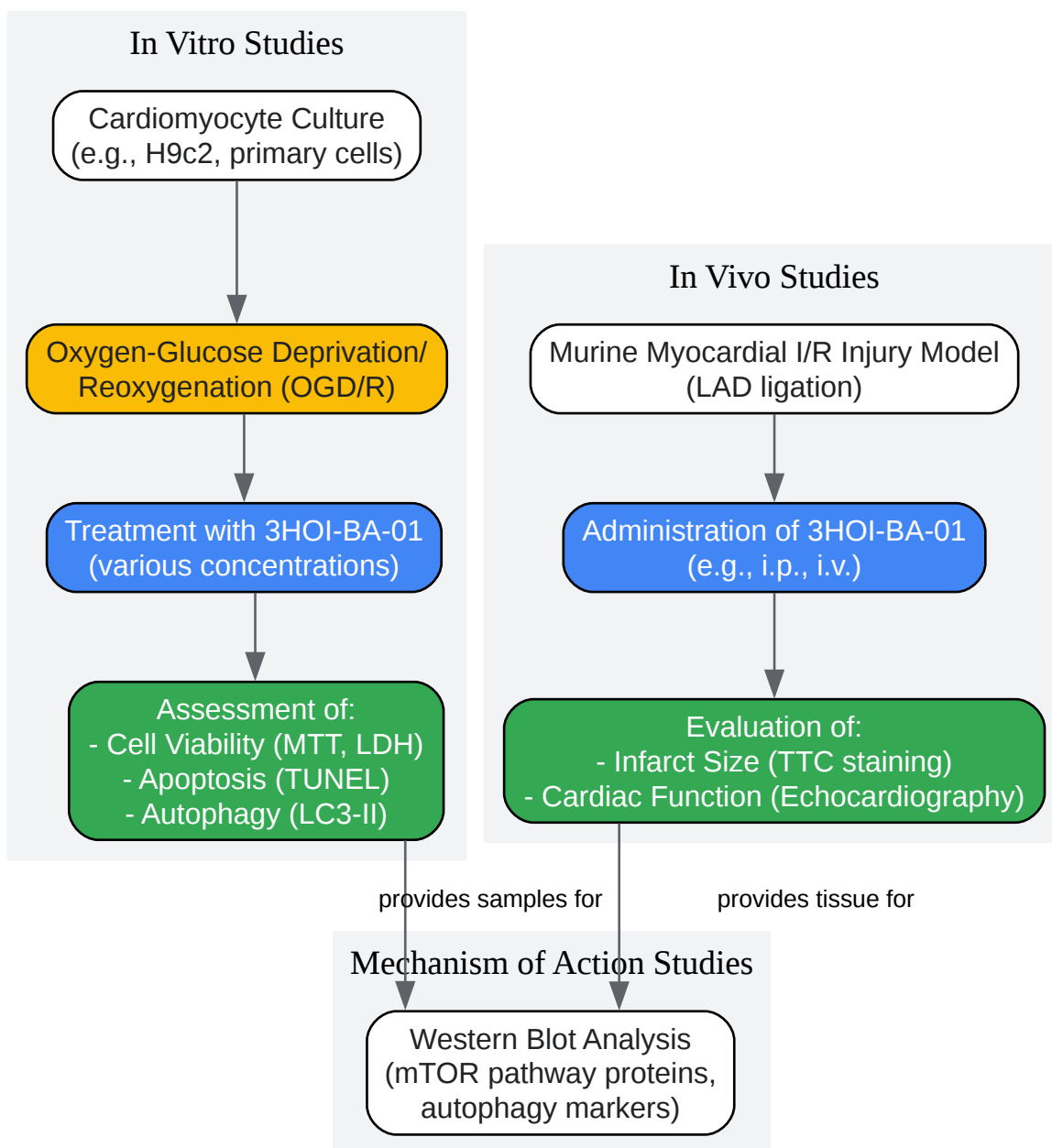
While specific quantitative data for **3HOI-BA-01** is not extensively available in publicly accessible literature, its key characteristics have been described in preclinical studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Description
Full Chemical Name	3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Molecular Target	Mammalian Target of Rapamycin (mTOR)
Mechanism of Action	Potent inhibitor of mTOR activation. By inhibiting the mTOR signaling pathway, 3HOI-BA-01 induces autophagy, a cellular process for degrading and recycling cellular components.
Therapeutic Potential	Cardioprotection against ischemia/reperfusion injury. Studies have shown that it can reduce infarct size and promote the survival of cardiomyocytes.[1]
Preclinical Models	Investigated in in vitro models of oxygen-glucose deprivation/reoxygenation (OGD/R) in cardiomyocytes and in vivo murine models of myocardial ischemia/reperfusion (I/R) injury.[1]
Quantitative Data	Specific IC50/EC50 values and in vivo dosage for cardioprotective effects are not detailed in the currently available public literature. One study noted that simultaneous administration with an AMPK agonist, PT1, profoundly upregulated autophagy and promoted cardiomyocyte survival.[1]

Signaling Pathway of 3HOI-BA-01

3HOI-BA-01 exerts its cardioprotective effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Under conditions of cellular stress, such as ischemia, the inhibition of mTOR by **3HOI-BA-01** leads to the induction of autophagy, a pro-survival mechanism. This pathway is often studied in conjunction with the AMP-activated protein kinase (AMPK) pathway, which is activated by energy stress and can also induce autophagy.





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References

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